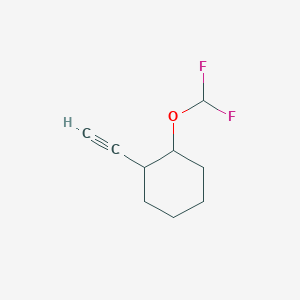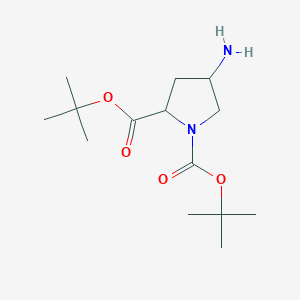
5-Fluoro-3-iodoquinoline-8-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-3-iodoquinoline-8-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly alter its chemical and biological properties, making this compound a compound of interest for various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iodoquinoline-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms into the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Carboxylation: Introduction of the carboxylic acid group at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
5-Fluoro-3-iodoquinoline-8-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as iodine monochloride (ICl) or bromine (Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various quinoline derivatives with different functional groups, while cross-coupling reactions can result in the formation of biaryl compounds .
科学研究应用
5-Fluoro-3-iodoquinoline-8-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: As a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Materials Science: As a precursor for the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Agriculture: As a component of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 5-Fluoro-3-iodoquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial activity. The fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets .
相似化合物的比较
Similar Compounds
5-Fluoroquinoline-8-carboxylic acid: Lacks the iodine atom, which may result in different chemical and biological properties.
3-Iodoquinoline-8-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-3-chloroquinoline-8-carboxylic acid: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.
Uniqueness
5-Fluoro-3-iodoquinoline-8-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity, stability, and binding affinity for molecular targets, making it a valuable compound for various scientific research and industrial applications .
属性
IUPAC Name |
5-fluoro-3-iodoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FINO2/c11-8-2-1-6(10(14)15)9-7(8)3-5(12)4-13-9/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAZPBCIYDHXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1C(=O)O)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (6S)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8241495.png)

![1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol](/img/structure/B8241506.png)
![[4-(Trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B8241510.png)


![Ethyl 7-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8241513.png)
![tert-butyl 11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8-carboxylate](/img/structure/B8241518.png)
![11-chloro-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8241524.png)
![2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B8241539.png)


![4-Bromo-6-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8241557.png)
